![molecular formula C8H11ClO B12535559 Spiro[2.4]heptane-1-carbonyl chloride CAS No. 663618-26-6](/img/structure/B12535559.png)
Spiro[2.4]heptane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.4]heptane-1-carbonyl chloride is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a cycloheptane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptane-1-carbonyl chloride typically involves the reaction of spiro[2.4]heptane-1-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for spiro[2The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.4]heptane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to spiro[2.4]heptane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions to form amides and esters.
Reduction: Lithium aluminum hydride is used in anhydrous ether solvents under controlled temperatures.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
Spiro[2.4]heptane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex spirocyclic compounds.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of spiro[2.4]heptane-1-carbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane-1-carboxylic acid: The precursor to spiro[2.4]heptane-1-carbonyl chloride.
Spiro[2.4]heptane-1-methanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its spirocyclic structure and reactivity as an acylating agent. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
663618-26-6 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
spiro[2.4]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2 |
Clé InChI |
ZLZNXNCLCHUQEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC2C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


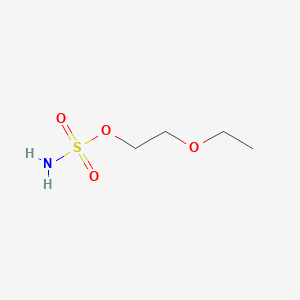
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
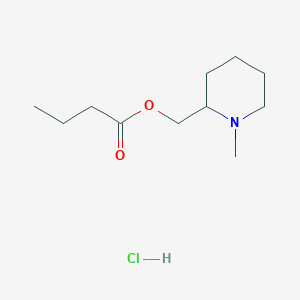
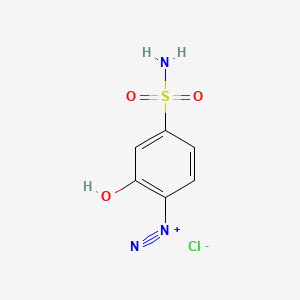
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)
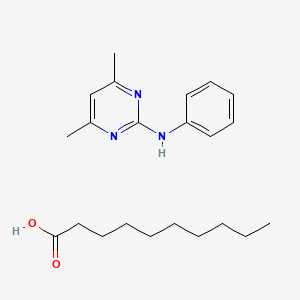
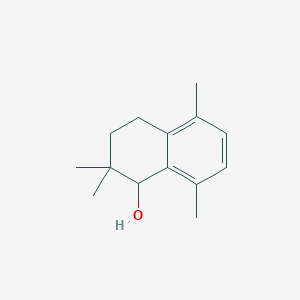
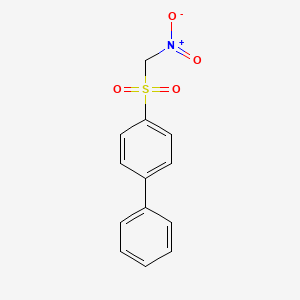
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
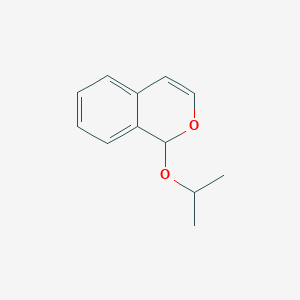
![5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine](/img/structure/B12535544.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
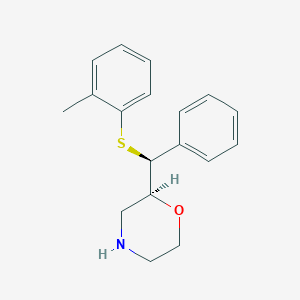
![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
